molecular formula C59H90O4 B11934388 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B11934388
M. Wt: 863.3 g/mol
InChI Key: ACTIUHUUMQJHFO-ZWMSFMEFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubidecarenone typically involves the condensation of a quinone structure with a polyisoprenoid side chain. One common method is the condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with solanesol, a polyisoprenoid alcohol . The reaction is usually carried out under acidic conditions, using catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of ubidecarenone often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate ubidecarenone . Another method involves the chemical synthesis route, which is scaled up for industrial production using optimized reaction conditions and continuous flow reactors .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

IUPAC Name

2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+

InChI Key

ACTIUHUUMQJHFO-ZWMSFMEFSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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